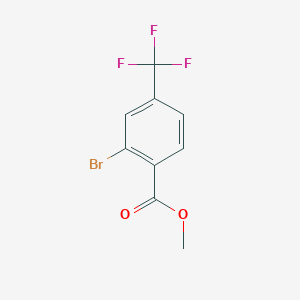

(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol

Overview

Description

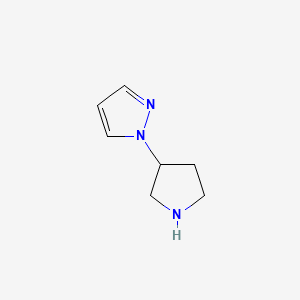

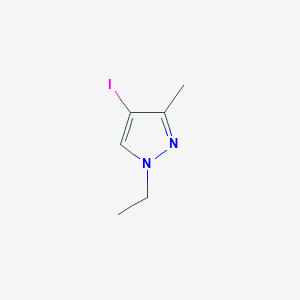

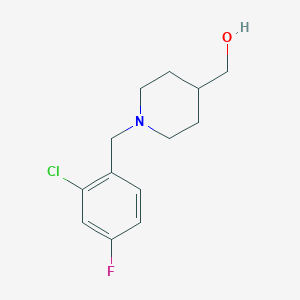

“(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol” is a synthetic 1,4-disubstituted piperidine . It has been evaluated for its potential as an antimalarial molecule . The compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Synthesis Analysis

The synthesis of 1,4-disubstituted piperidines, including “(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol”, has been described in detail in various studies . They are synthesized based on a common parent skeleton with substituents at the C4 and N1 positions of the piperidyl parent fragment .Molecular Structure Analysis

The molecular structure of “(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol” is characterized by the presence of a piperidine ring, a common feature in many alkaloid natural products and drug candidates . The compounds can be grouped into three chemical classes based on the functional groups present in these substituents: ketones, alcohols, and amines .Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The compound can serve as a starting material or intermediate in the synthesis of various biologically active piperidines. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are significant for drug development.

Antiplasmodial Activity

This compound has been evaluated for its potential in treating malaria, particularly against resistant strains of Plasmodium falciparum . Its structural analogs have shown high selectivity and activity, indicating that it could be a promising candidate for developing new antimalarial drugs.

Development of Antimalarial Leads

The alcohol analogs of piperidine derivatives, similar to the compound , have demonstrated significant antiplasmodial activity. This suggests that further exploration of this core structure could yield important antimalarial leads .

Pharmaceutical Research

As a piperidine derivative, this compound is part of a broader class of chemicals that are integral to the design and construction of new drugs . It can be used in pharmaceutical research to develop novel medications with improved efficacy and safety profiles.

Chemical Synthesis Methods

The compound can be used in chemical synthesis methods to create a variety of piperidine-based structures. These methods include hydrogenation, cyclization, cycloaddition, annulation, and amination, which are essential for producing compounds with desired biological activities .

Pharmacological Applications

Piperidine derivatives are known for their wide range of pharmacological applications. This particular compound could be involved in the discovery and biological evaluation of potential drugs, especially considering its structural flexibility and reactivity .

Future Directions

The future directions for the research on “(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol” include further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . This may yield important antimalarial leads .

properties

IUPAC Name |

[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClFNO/c14-13-7-12(15)2-1-11(13)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVWJZQWALRIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-Chloro-4-fluorobenzyl)piperidin-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)

![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)